Coformycin aglycon derivative-1
Description
Coformycin aglycon derivative-1 is a nucleoside analog derived from coformycin, a natural product known for its role as a potent inhibitor of adenosine deaminase (ADA). Unlike coformycin, which contains a ribose sugar moiety, the aglycon derivative lacks this glycosidic bond, rendering it structurally distinct and functionally unique. This modification enhances its stability in acidic environments and alters its interaction with enzymatic targets .
Key biochemical studies reveal that this compound exhibits inhibitory activity against adenosine 5'-monophosphate deaminase (AMPDA), a critical enzyme in purine metabolism. Its mechanism involves competitive binding to the enzyme’s active site, disrupting nucleotide recycling pathways .
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C17H16N4O/c22-15-8-18-10-19-17-16(15)20-11-21(17)9-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11,15,22H,8-9H2,(H,18,19) |
InChI Key |
GTNUXRHUPVQMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC=N1)N(C=N2)CC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COFORMYCIN AGLYCON DERIVATIVE-1 involves the modification of the ribose 5′-monophosphate component of coformycin monophosphate. One approach includes replacing the ribose 5′-monophosphate with an alkylcarboxy group, resulting in a potent and selective AMPDA inhibitor . The reaction conditions typically involve the use of alkylmalonic acid derivatives under controlled temperature and pH conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
COFORMYCIN AGLYCON DERIVATIVE-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include alkylmalonic acids, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Inhibition of Adenosine Deaminase
Coformycin and its derivatives are potent inhibitors of adenosine deaminase, an enzyme crucial in purine metabolism. The inhibition of ADA leads to the accumulation of adenosine and deoxyadenosine, which can trigger apoptosis in B- and T-cells, making these compounds valuable in cancer therapy.
Therapeutic Applications
Coformycin aglycon derivative-1 has been investigated for various therapeutic applications beyond oncology.
Cancer Treatment
The ability of coformycin derivatives to induce apoptosis makes them suitable candidates for cancer therapies. Research shows that inhibiting ADA can lead to a therapeutic buildup of toxic metabolites in cancer cells.
Case Study:
- Deoxycoformycin has been used effectively in clinical settings for treating hairy cell leukemia, demonstrating the compound's clinical relevance .
Antimicrobial Properties
Recent studies have indicated that coformycin derivatives exhibit antimicrobial activities against various pathogens. The compound's ability to disrupt nucleic acid metabolism in bacteria presents a novel approach to antibiotic development.
Findings:
- Coformycin derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Agricultural Applications
This compound also exhibits potential herbicidal properties, impacting plant growth by interfering with purine metabolism.
Herbicidal Effects
Research indicates that carbocyclic coformycin can inhibit seedling growth in various plant species, suggesting its application as a herbicide.
Observations:
- Application of carbocyclic coformycin leads to necrosis and cessation of growth in treated seedlings, indicating its potential use in agricultural pest management .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibits ADA leading to apoptosis in cancer cells | FDA-approved for hairy cell leukemia |
| Antimicrobial Activity | Exhibits antibacterial properties against various pathogens | Effective against E. coli, S. aureus |
| Herbicidal Effects | Inhibits growth in plants | Causes necrosis in plant seedlings |
Future Perspectives
The ongoing research into this compound suggests promising avenues for further exploration:
- Development of more selective ADA inhibitors with fewer side effects.
- Investigation into combination therapies utilizing coformycin derivatives alongside existing cancer treatments.
- Exploration of agricultural applications to enhance crop protection strategies.
Mechanism of Action
COFORMYCIN AGLYCON DERIVATIVE-1 exerts its effects by inhibiting AMP deaminase (AMPDA), an enzyme responsible for the deamination of AMP to inosine monophosphate (IMP). By inhibiting AMPDA, this compound increases the levels of extracellular adenosine and preserves intracellular adenylate pools. This mechanism is particularly beneficial in conditions of ATP depletion, as it helps to maintain energy levels within cells .
Comparison with Similar Compounds
(a) 2'-Deoxycoformycin (Pentostatin)
- Structure : Retains the aglycon core but incorporates a deoxyribose sugar.
- Activity : A clinically approved ADA inhibitor (IC50 ~1–10 nM) with antileukemic properties. Unlike coformycin aglycon derivative-1, it undergoes efficient enzymatic phosphorylation (~15–20% yield), enhancing its intracellular retention .
- Applications : Used in hairy cell leukemia; lacks AMPDA inhibition, highlighting divergent targeting compared to the aglycon derivative .
(b) Oleuropein Aglycon
- Structure: A phenolic secoiridoid aglycon lacking nucleoside features.
- Demonstrates the diversity of aglycon functionalities beyond nucleotide analogs .
(c) ITU (Immucillin Transition-State Analog)
- Structure : Features a pyrrolidine ring mimicking the transition state of ADA substrates.
- Activity : Inhibits P. falciparum growth (IC50 = 2 µM), unlike this compound, which lacks direct antimalarial efficacy. Highlights the importance of transition-state mimicry in enzyme inhibition .
Biochemical and Pharmacological Comparisons
Table 1: Comparative Biochemical Profiles
Key Findings:
Phosphorylation Resistance : this compound shows minimal phosphorylation (<5%) compared to 2'-deoxycoformycin (15–20%), attributed to structural rigidity and protonation state at physiological pH .
Enzyme Specificity : While 2'-deoxycoformycin targets ADA, the aglycon derivative selectively inhibits AMPDA, reflecting divergent therapeutic niches .
Structural Determinants : CoMFA/CoMSIA studies indicate that N3-substitution on the aglycon core enhances AMPDA binding affinity by 30–50% compared to unmodified analogs .
Q & A
Q. What are the primary enzymatic targets of coformycin aglycon derivatives, and how are these interactions biochemically characterized?
Coformycin aglycon derivatives are potent inhibitors of adenosine deaminase (ADA) and adenylate deaminase, with inhibition constants (Ki) in the sub-nanomolar range for adenylate deaminase. Biochemical characterization involves kinetic assays measuring enzyme activity in the presence of inhibitors, coupled with competitive binding studies using radiolabeled substrates. Structural analogs like 2'-deoxycoformycin (pentostatin) exhibit similar inhibitory profiles, validated via X-ray crystallography and NMR to confirm active-site binding .
Q. What methods are recommended for synthesizing and purifying coformycin aglycon derivatives?
Synthesis typically involves enzymatic phosphorylation using wheat shoot phosphotransferase (for 2'-deoxycoformycin, yielding 15–20% 5'-phosphate derivatives) or chemical phosphorylation via modified Yoshikawa methods (e.g., 20% yield for coformycin-5'-phosphate). Purification employs thin-layer chromatography (TLC) on cellulose plates with solvent systems optimized for separating phosphorylated products (Rf = 0.07) from unreacted starting materials (Rf = 0.58) .
Q. How should researchers assess the stability of coformycin aglycon derivatives under varying experimental conditions?
Stability assays should test pH dependence: coformycin derivatives degrade rapidly in acidic/neutral media but stabilize at pH ~9.0. Protocols include incubating derivatives in buffered solutions (pH 3–10) and monitoring degradation via HPLC or UV-Vis spectroscopy. For example, 2'-deoxycoformycin shows <10% decomposition after 24 hours at pH 9.0 but >90% degradation at pH 5.4 .
Advanced Research Questions
Q. How can researchers resolve contradictions in phosphorylation efficiency between coformycin and its 2'-deoxy analog?
Contradictions arise from enzyme specificity and pH optima. Wheat shoot phosphotransferase (pH 4.5) poorly phosphorylates coformycin (<5% yield) due to protonation-induced aglycon ring instability (pKa = 5.4). In contrast, Serratia marcescens phosphotransferase (pH 5.4) achieves 14% yield for 2'-deoxycoformycin. Experimental redesign should prioritize enzyme selection (e.g., pH-tolerant kinases) or pre-stabilize the aglycon via buffering .
Q. What structural modifications enhance the bioactivity of coformycin aglycon derivatives, and how are these evaluated?
Introducing bulky, electronegative groups at specific positions (e.g., C13 in avermectin B2a aglycon analogs) improves fungicidal activity. Modifications are guided by 3D-QSAR and CoMFA steric/electrostatic field analyses. For example, bulky substituents in "green" steric regions (Fig. 3B in ) enhance target binding. Activity is validated via in vitro enzyme inhibition assays and in vivo efficacy studies .
Q. What methodological challenges arise when analyzing coformycin derivatives' dual roles as substrates and inhibitors?
Coformycin-5'-phosphate acts as a weak substrate for 5'-nucleotidases (hydrolysis rate = 2% of 5'-AMP) but a potent adenylate deaminase inhibitor (Ki < 10<sup>−9</sup> M). To disentangle these roles, use competitive inhibition assays with varying substrate/inhibitor ratios and monitor reaction progress curves. Parallel studies with knockout enzyme models can isolate specific interactions .
Q. How should researchers address discrepancies in reported inhibitory constants (Ki) for coformycin derivatives across studies?
Variability may stem from assay conditions (e.g., buffer composition, temperature) or enzyme isoforms. Standardize protocols using recombinant enzymes (e.g., human ADA vs. bacterial ADA) and include positive controls (e.g., pentostatin). Statistical meta-analysis of published Ki values, accounting for experimental parameters, can identify systematic biases .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines: report synthesis yields, purification steps, and characterization data (e.g., <sup>1</sup>H NMR, TLC Rf values) in the main text. Provide raw kinetic data (Vmax, Km, Ki) in supplementary materials .
- Experimental Reproducibility : Document enzyme sources (e.g., wheat shoot vs. Serratia phosphotransferase) and buffer conditions (pH, ionic strength) to enable replication .
- Ethical Compliance : For structural analogs with therapeutic potential, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during research question formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
